molecular formula C6H10N4S B1201578 Imetit CAS No. 102203-18-9

Imetit

Cat. No.: B1201578
CAS No.: 102203-18-9
M. Wt: 170.24 g/mol
InChI Key: PEHSVUKQDJULKE-UHFFFAOYSA-N
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Description

IMETIT is a chemical compound known for its role as a histamine H3 receptor agonist. It is scientifically referred to as 2-(1H-imidazol-5-yl)ethyl carbamimidothioate . This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology.

Preparation Methods

IMETIT can be synthesized through various synthetic routes. One common method involves the reaction of 2-(1H-imidazol-5-yl)ethanol with thiophosgene to form 2-(1H-imidazol-5-yl)ethyl isothiocyanate, which is then treated with ammonia to yield this compound . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale reactions and purification processes.

Chemical Reactions Analysis

IMETIT undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Binding Characteristics

Recent structural studies utilizing cryo-electron microscopy have elucidated the binding dynamics of Imetit at the H3 receptor. It was found that this compound forms crucial hydrogen bonds with specific amino acid residues within the receptor's binding pocket, which are essential for its agonistic activity . This structural insight enhances our understanding of how this compound can selectively modulate H3 receptor activity.

Respiratory Conditions

This compound has been investigated for its effects on respiratory symptoms associated with allergic rhinitis (AR). In animal models, administration of this compound significantly reduced cough frequency and nasal symptoms. Specifically, a dosage of 2 mg/kg was shown to decrease cough counts from 16 to 6 per provocation, indicating its potential as a therapeutic agent for managing cough related to AR .

Appetite Regulation and Obesity

Research has demonstrated that this compound plays a role in appetite suppression and weight management. In diet-induced obese mice, this compound administration resulted in decreased food intake and body weight. The mechanism involves the modulation of histamine release in the hypothalamus, which is critical for energy homeostasis . This suggests that this compound could be a valuable candidate for obesity treatment.

Central Nervous System Disorders

This compound's agonistic effects on H3 receptors have implications in treating central nervous system disorders. Studies indicate that it may alleviate symptoms associated with conditions like attention deficit hyperactivity disorder (ADHD) and schizophrenia by modulating neurotransmitter systems . Additionally, its role in reducing neuronal firing in response to mechanical stimuli suggests potential applications in pain management .

Case Study 1: Allergic Rhinitis Management

A study assessed the efficacy of this compound in reducing cough and nasal symptoms in patients with AR. Results indicated significant improvements in symptom scores after treatment with this compound compared to control groups .

Case Study 2: Weight Loss in Obesity

In a controlled trial involving obese mice, those treated with this compound showed a marked reduction in body weight and fat mass compared to untreated controls. These findings support the hypothesis that H3 receptor agonists can effectively modulate appetite and body weight .

Summary of Findings

Application Effects Study Reference
Respiratory ConditionsReduced cough frequency and nasal symptoms
Appetite RegulationDecreased food intake and body weight
Central Nervous System DisordersPotential alleviation of ADHD and schizophrenia symptoms

Mechanism of Action

IMETIT exerts its effects by binding to histamine H3 receptors, which are G protein-coupled receptors predominantly found in the central nervous system. Upon binding, this compound activates these receptors, leading to the inhibition of histamine release and modulation of neurotransmitter release. This action results in various physiological effects, including reduced inflammation and modulation of cognitive functions .

Comparison with Similar Compounds

IMETIT is unique due to its high affinity and selectivity for histamine H3 receptors. Similar compounds include:

Compared to these compounds, this compound is distinct in its ability to specifically activate H3 receptors, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Imetit is a selective agonist for the histamine H3 receptor (H3R), a G protein-coupled receptor that plays a crucial role in various physiological processes, including neurotransmitter release, appetite regulation, and cardiovascular function. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal activity, and implications in clinical research.

Structural Insights

Recent studies have provided detailed structural insights into how this compound interacts with the H3R. The cryo-electron microscopy (cryo-EM) structures reveal that this compound shares a common binding pocket with histamine, characterized by specific interactions with amino acid residues in the receptor. Notably, this compound's isothiourea group enhances its binding affinity and activity compared to histamine. The binding involves critical hydrogen bonds with residues such as Asp94 and Glu182, as well as hydrophobic interactions with Tyr95 and Cys98 .

Appetite Regulation

This compound has been shown to influence feeding behavior significantly. In a study involving rats, this compound administration resulted in increased feeding behavior while also affecting neuronal firing in the ventromedial nucleus (VMN) of the hypothalamus. This suggests that this compound activates H3R pathways that modulate appetite. The use of proxyfan, a neutral H3R antagonist, confirmed that the effects observed were indeed mediated through H3R activation .

Neurotransmitter Release

This compound's role extends to modulating neurotransmitter systems. In experiments involving methamphetamine-induced stereotypy in mice, pretreatment with this compound altered stereotypical behaviors such as biting and sniffing without affecting overall locomotion. This indicates that this compound can influence dopaminergic pathways indirectly through its action on H3R .

Cardiovascular Effects

Research has indicated that this compound may also play a role in cardiovascular regulation. A study demonstrated that pre-treatment with this compound attenuated isoproterenol-induced overactivity of the renin-angiotensin system and sympathetic nervous system in myocardial infarction models in rats. This suggests potential therapeutic applications for this compound in managing heart conditions related to sympathetic overactivity .

Case Studies and Experimental Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Objective Findings
Structural analysis of H3R bindingThis compound binds effectively to H3R with specific interactions enhancing its activityStructural modifications enhance agonistic properties
Effects on stereotypy in miceThis compound pretreatment influenced stereotypical behaviors without affecting total locomotionModulates dopaminergic activity through H3R
Appetite regulation in ratsIncreased feeding behavior and neuronal firing in VMN upon administration of this compoundConfirms role as an appetite stimulant via H3R activation
Cardiovascular effects in ratsAttenuated sympathetic overactivity post-myocardial infarctionSuggests therapeutic potential for cardiovascular diseases

Properties

IUPAC Name

2-(1H-imidazol-5-yl)ethyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c7-6(8)11-2-1-5-3-9-4-10-5/h3-4H,1-2H2,(H3,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHSVUKQDJULKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043737
Record name Imetit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102203-18-9
Record name 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102203-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imetit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imetit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMETIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677MJ4VPZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromoethylimidazole
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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